molecular formula C25H30O3 B11020027 4'-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

4'-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No.: B11020027
M. Wt: 378.5 g/mol
InChI Key: WFPLFBPZTHEACR-UHFFFAOYSA-N
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Description

4’-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4’-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
  • 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

Uniqueness

4’-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

4'-tert-butylspiro[1,2,3,4-tetrahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one

InChI

InChI=1S/C25H30O3/c1-24(2,3)17-9-12-25(13-10-17)11-8-16-14-20-18-6-4-5-7-19(18)23(26)27-22(20)15-21(16)28-25/h8,11,14-15,17H,4-7,9-10,12-13H2,1-3H3

InChI Key

WFPLFBPZTHEACR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C=CC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5

Origin of Product

United States

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